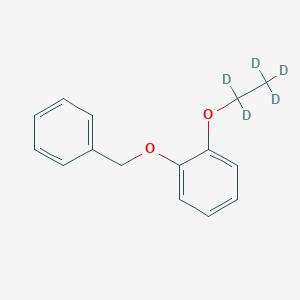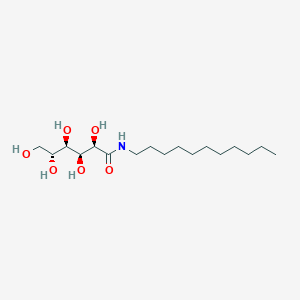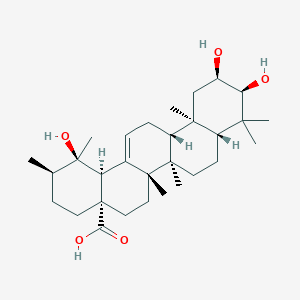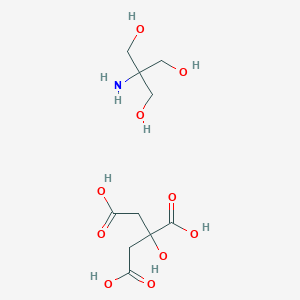
Methyl (2-furfurylthio)acetate
Overview
Description
“Methyl (2-furfurylthio)acetate” is a chemical compound with the molecular formula C8H10O3S . It is used in laboratory chemicals . The compound is not recommended for use in food, drugs, pesticides, or biocidal products .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 186.23 .Scientific Research Applications
Battery Technology : Jing Li et al. (2018) found that Methyl acetate, as a co-solvent in NMC532/graphite cells, can significantly increase charging speed while maintaining a long lifetime in electric vehicle batteries (Li et al., 2018).
Chemical Synthesis : Yichen Ji et al. (2019) demonstrated that selectivities for acylation reactions of furan and 2-methylfuran with acetic acid and 1-hexanoic acid can approach 100% below 523 K. This has potential applications in fuel production and chemical synthesis (Ji et al., 2019).
Cancer and Bacterial Research : Weerachai Phutdhawong et al. (2019) found that Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives show potent cytotoxic activity against cancer cells and bacteria (Phutdhawong et al., 2019).
Biobased Polyester Production : Minjune Kim et al. (2019) presented a strategy for high-yield furan dicarboxylate production, which improves the economics for biobased polyester production, offering 80-95% yields of methyl furan-2,5-dicarboxylate (Kim et al., 2019).
Electrochemical Applications : Mehrdad Balandeh et al. (2017) explored the electrochemical fluorination of methyl(phenylthio)acetate using tetrabutylammonium fluoride (TBAF), producing mono-fluorinated derivatives (Balandeh et al., 2017).
Synthetic Chemistry : Guodong Yin et al. (2008) developed a new approach for synthesizing 3-methylthio-substituted furans, pyrroles, and thiophenes, enabling the preparation of various derivatives with high yields (Yin et al., 2008).
Food Chemistry : A. Limacher et al. (2008) found that furan and 2-methylfuran are mainly formed from sugars and amino acids during roasting, with implications for food flavor (Limacher et al., 2008).
Polymer Science : P. Stagnaro et al. (2001) investigated acid-catalyzed polycondensation of 2-hydroxymethylthiophene and its acetate, highlighting its potential in polymer synthesis (Stagnaro et al., 2001).
Wine Aroma : L. Mateo-Vivaracho et al. (2010) noted that polyfunctional mercaptans, including derivatives of furfurylthio, play a significant role in white wine aroma (Mateo-Vivaracho et al., 2010).
Safety and Hazards
“Methyl (2-furfurylthio)acetate” is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water . If inhaled, one should remove to fresh air and give artificial respiration if not breathing .
properties
IUPAC Name |
methyl 2-(furan-2-ylmethylsulfanyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-10-8(9)6-12-5-7-3-2-4-11-7/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVNCXPHDABNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427453 | |
| Record name | Methyl {[(furan-2-yl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108499-33-8 | |
| Record name | Methyl {[(furan-2-yl)methyl]sulfanyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL (2-FURFURYLTHIO)ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)








